6-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a pyrrolo[3,4-d]pyrimidine-dione core. Its structure includes a furan-2-ylmethyl group at position 6, a 4-hydroxyphenyl substituent at position 4, and a methyl group at position 1. These features suggest applications in medicinal chemistry, particularly for targeting enzymes or receptors where polar and aromatic interactions are critical .
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-20-14-10-21(9-13-3-2-8-25-13)17(23)15(14)16(19-18(20)24)11-4-6-12(22)7-5-11/h2-8,16,22H,9-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJHAMUFAQMBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or amines with carbonyl-containing compounds under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction, where a furan derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Hydroxyphenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the hydroxyphenyl group reacts with a halogenated pyrrolopyrimidine intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the furan and phenyl rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Catalysts: Palladium catalysts for coupling reactions, Lewis acids for Friedel-Crafts reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Tetrahydrofuran derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing the pyrrolo[3,4-d]pyrimidine moiety exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have shown potential as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate pathway that is often overexpressed in cancer cells .
Antiviral Properties
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to 6-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione. These compounds have been shown to exhibit activity against various viral targets by disrupting viral replication processes. The modifications on the pyrimidine ring can enhance their efficacy against specific viruses .
Pharmacological Insights
Mechanism of Action
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. Inhibition of DHFR leads to a decrease in nucleotide synthesis, ultimately hindering DNA replication in rapidly dividing cells such as those found in tumors and viral infections .
Structure-Activity Relationship (SAR) Studies
Studies focusing on the structure-activity relationship of this compound have revealed that variations in substituents on the furan and hydroxyphenyl groups can significantly influence its biological activity. For example, introducing different functional groups can enhance binding affinity to target enzymes or improve solubility and bioavailability .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, derivatives of pyrrolo[3,4-d]pyrimidines were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating their potential as lead compounds for further development .
Case Study 2: Antiviral Activity
Another study investigated the antiviral efficacy of pyrrolo[3,4-d]pyrimidines against HIV and other retroviruses. The findings suggested that modifications to the furan ring significantly enhanced antiviral activity compared to unmodified compounds, indicating a promising direction for future drug development efforts targeting viral infections .
Mechanism of Action
The mechanism by which 6-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and hydroxyphenyl groups could participate in hydrogen bonding or hydrophobic interactions, while the pyrrolopyrimidine core might engage in π-π stacking or other non-covalent interactions.
Comparison with Similar Compounds
Table 1: Key Physicochemical Comparisons
Key Observations:
- Hydroxyl vs. Methoxy/Chloro Groups: The target compound’s 4-hydroxyphenyl group improves aqueous solubility compared to methoxy () or chloro () substituents, which prioritize lipophilicity.
- Furan vs. Benzyl/Nitro Groups: The furan-2-ylmethyl group (target) balances aromaticity and moderate polarity, contrasting with the highly lipophilic benzyl () or polar nitro groups ().
- Melting Points: ’s compound (4j) shows a high MP (~220°C), suggesting strong crystal packing due to hydrogen bonding from the 2-hydroxyphenyl group, whereas the target compound’s MP remains unreported but may be lower due to furan’s reduced symmetry .
Table 2: Reported Bioactivities of Analogous Compounds
Key Insights:
- Antioxidant Potential: The target compound’s 4-hydroxyphenyl group may confer radical-scavenging activity, akin to 6N (), but with reduced toxicity compared to nitro-containing analogs.
- Enzyme Inhibition: Compared to Compound A (), the furan substituent might reduce steric hindrance, improving access to active sites in enzymes like α-glucosidase.
Molecular Simulation and QSAR Insights
Biological Activity
The compound 6-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate furan and hydroxyphenyl moieties into the pyrrolopyrimidine framework. The structural features of this compound suggest potential interactions with various biological targets due to the presence of functional groups that can participate in hydrogen bonding and π-π stacking interactions.
Antimicrobial Activity
Research indicates that pyrrolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated promising antibacterial activity against Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that specific substituents on the pyrrolopyrimidine core enhance antibacterial efficacy. The presence of electron-withdrawing groups was found to contribute positively to the activity against bacterial strains .
Anticancer Potential
Several studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in various lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression. Notably, derivatives targeting dihydrofolate reductase (DHFR) have shown effectiveness in disrupting cancer cell metabolism .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for several enzymes involved in critical biological pathways. For instance, derivatives with similar frameworks have been reported to inhibit tyrosine kinases and other enzymes linked to cancer progression. This inhibition can lead to decreased tumor growth and improved therapeutic outcomes in preclinical models .
Case Studies
- Antibacterial Activity : A study synthesized a series of pyrrolopyrimidine derivatives and tested their antibacterial properties against multiple strains. The best-performing compounds exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant bacterial strains .
- Anticancer Activity : In vitro studies showed that specific derivatives could reduce cell viability by over 70% in MCF-7 breast cancer cells at concentrations below 10 µM. Mechanistic studies indicated that these compounds induced apoptosis through caspase activation pathways .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
